molecular formula C10H5BrF3NO B12955057 2-Bromo-5-(4-(trifluoromethyl)phenyl)oxazole

2-Bromo-5-(4-(trifluoromethyl)phenyl)oxazole

Cat. No.: B12955057
M. Wt: 292.05 g/mol
InChI Key: MZOORUDDHDJSBE-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-(trifluoromethyl)phenyl)oxazole is a chemical compound with the molecular formula C10H5BrF3NO It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-(trifluoromethyl)phenyl)oxazole typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST and Deoxo-Fluor . The reaction conditions often require mild and efficient cyclization processes to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of bromination and cyclization reactions. The starting materials and reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-(trifluoromethyl)phenyl)oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

2-Bromo-5-(4-(trifluoromethyl)phenyl)oxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-(trifluoromethyl)phenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(4-(trifluoromethyl)phenyl)oxazole is unique due to its specific substitution pattern and the presence of both bromine and trifluoromethyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H5BrF3NO

Molecular Weight

292.05 g/mol

IUPAC Name

2-bromo-5-[4-(trifluoromethyl)phenyl]-1,3-oxazole

InChI

InChI=1S/C10H5BrF3NO/c11-9-15-5-8(16-9)6-1-3-7(4-2-6)10(12,13)14/h1-5H

InChI Key

MZOORUDDHDJSBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)Br)C(F)(F)F

Origin of Product

United States

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